molecular formula C14H8Cl2F4N2O B4331546 1-(3,4-Dichlorophenyl)-3-[4-fluoro-3-(trifluoromethyl)phenyl]urea

1-(3,4-Dichlorophenyl)-3-[4-fluoro-3-(trifluoromethyl)phenyl]urea

Cat. No.: B4331546
M. Wt: 367.1 g/mol
InChI Key: ZOTLJBDRVJWBFR-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N’-[4-fluoro-3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N’-[4-fluoro-3-(trifluoromethyl)phenyl]urea typically involves the reaction of 3,4-dichloroaniline with 4-fluoro-3-(trifluoromethyl)aniline in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC), which facilitate the formation of the urea linkage under mild conditions. The reaction is usually carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-N’-[4-fluoro-3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) for electrophilic substitution; nucleophiles like sodium methoxide (NaOCH3) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N’-[4-fluoro-3-(trifluoromethyl)phenyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogenated aromatic rings may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-N’-phenylurea: Lacks the trifluoromethyl and fluoro groups, which may result in different chemical and biological properties.

    N-(4-fluorophenyl)-N’-[4-fluoro-3-(trifluoromethyl)phenyl]urea: Contains similar fluorinated aromatic rings but lacks the dichlorophenyl group.

Uniqueness

The unique combination of dichlorophenyl and trifluoromethyl groups in N-(3,4-dichlorophenyl)-N’-[4-fluoro-3-(trifluoromethyl)phenyl]urea imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[4-fluoro-3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F4N2O/c15-10-3-1-8(6-11(10)16)22-13(23)21-7-2-4-12(17)9(5-7)14(18,19)20/h1-6H,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTLJBDRVJWBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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